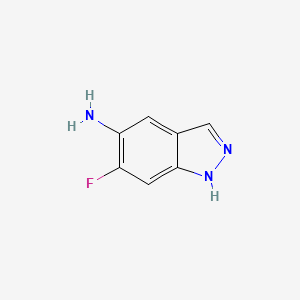

6-fluoro-1H-indazol-5-amine

Beschreibung

6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0) is a heterocyclic aromatic compound with the molecular formula C₇H₆FN₃ and a molecular weight of 151.14 g/mol. Its structure consists of an indazole core substituted with a fluorine atom at position 6 and an amine group at position 5 (Figure 1). Key physical properties include a density of 1.488 g/cm³, a boiling point of 358.4°C, and a flash point of 170.5°C . The compound is sensitive to light and moisture, requiring storage at 2–8°C in a sealed container .

Synthetic routes often involve reductive amination or nucleophilic substitution. For example, in Example 35 of EP 2903618 B1, it is reacted with 2-chloropyrimidin-4-amine in the presence of Boc₂O and TEA to form a protected derivative, highlighting its utility as a pharmaceutical intermediate .

Eigenschaften

IUPAC Name |

6-fluoro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKYKPLGNBXERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666627 | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709046-14-0 | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709046-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is typically carried out in the presence of a catalyst such as copper(II) acetate and an oxidizing agent like oxygen .

Another method involves the use of 2-fluorobenzaldehyde and hydrazine hydrate, followed by cyclization under basic conditions. This method can be optimized by using different solvents and reaction temperatures to achieve higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Fluoro-1H-indazol-5-amine has been identified as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it has been utilized in the development of GSK583, a potent and selective inhibitor of RIP2 kinase, which is relevant for therapeutic strategies targeting inflammatory diseases and cancer . Additionally, its structural characteristics make it suitable for the design of new anticancer agents. For instance, derivatives of this compound have shown promising activity against various cancer cell lines, including human colorectal cancer (HCT116) and chronic myeloid leukemia (K562), with IC50 values indicating significant antiproliferative effects .

Biochemical Research

The compound is instrumental in biochemical studies aimed at understanding enzyme mechanisms and receptor interactions. Its ability to selectively inhibit enzymes such as CYP1A2 suggests potential roles in drug metabolism and pharmacokinetics . Furthermore, research has indicated that indazole derivatives exhibit anti-inflammatory properties, which could be leveraged for therapeutic applications .

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties like thermal stability and mechanical strength. This application is particularly valuable in developing advanced materials used in various industrial processes .

Agricultural Chemistry

The compound also shows potential in agricultural chemistry, where it may contribute to the development of agrochemicals aimed at improving pest control while minimizing environmental impact. Its efficacy as a building block for more complex agrochemical structures could lead to the creation of safer and more effective pest management solutions .

Diagnostic Tools

Research is ongoing into the use of this compound in diagnostic assays. Its potential to identify specific biomarkers related to diseases could facilitate early diagnosis and treatment monitoring in clinical settings .

Antitumor Activity

A study evaluating various indazole derivatives highlighted the antitumor activity of compounds similar to this compound. One derivative demonstrated an IC50 value of 5.15 µM against K562 cells while maintaining low cytotoxicity towards normal cells (HEK-293), indicating a favorable safety profile .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could influence apoptosis and cell cycle progression by modulating pathways involving Bcl2 family members and p53/MDM2 interactions. This suggests that this compound could serve as a scaffold for developing low-toxicity anticancer agents with high selectivity .

Wirkmechanismus

The mechanism of action of 6-fluoro-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

*Calculated based on molecular formula.

Substituent Effects

- Halogen vs. Alkyl Groups: The chloro and trifluoromethyl analogs (CAS 1893125-36-4 and 1000373-75-0) exhibit higher molecular weights and altered electronic profiles. Chlorine’s electronegativity enhances polarity, while CF₃’s electron-withdrawing nature increases metabolic stability but may reduce solubility .

Scaffold Differences :

- Replacing indazole with benzimidazole (C₇H₆FN₃) changes hydrogen-bonding capacity and aromaticity, influencing biological activity .

Biologische Aktivität

6-Fluoro-1H-indazol-5-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a fluorine atom and an amino group, this compound has been explored for its interactions with various biological targets, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 151.14 g/mol

- Key Functional Groups : Fluoro group at the 6-position and an amino group at the 5-position of the indazole ring.

This compound primarily acts as an inhibitor of specific kinases that are crucial in cell cycle regulation and DNA damage response. The main targets include:

- CHK1 and CHK2 Kinases : These kinases play significant roles in the cellular response to DNA damage and are involved in cell cycle checkpoint control. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

- h-sgk (human serum/glucocorticoid-dependent kinase) : This kinase is involved in various cellular processes, including growth and survival signaling pathways.

Biochemical Pathways

The inhibition of CHK1 and CHK2 by this compound disrupts several critical biochemical pathways:

- Cell Cycle Arrest : By affecting the activity of checkpoint kinases, the compound induces cell cycle arrest, particularly at the G2/M checkpoint.

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins, specifically decreasing Bcl-2 (an anti-apoptotic protein) and increasing Bax (a pro-apoptotic protein) .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

- Cytotoxicity : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including K562 cells, with IC values indicating effective cytotoxicity .

| Cell Line | IC (µM) |

|---|---|

| K562 | 5.15 |

| Hep-G2 | 3.32 |

| HEK-293 | 12.17 |

The selectivity index (SI) for some derivatives suggests a favorable safety profile compared to traditional chemotherapeutics like 5-Fluorouracil (SI = 0.14) .

Case Studies

Several studies have highlighted the biological activity of related indazole derivatives, providing context for the potential applications of this compound:

- Antitumor Activity : A study synthesized a series of indazole derivatives, where compounds with fluorine substitutions showed enhanced antitumor activity against Hep-G2 cells while maintaining lower toxicity to normal cells .

- Mechanistic Insights : The apoptotic effects were evaluated using Annexin V-FITC/PI assays, showing increased apoptosis rates in K562 cells treated with varying concentrations of the compound over time .

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound resulted in a significant increase in the G0/G1 phase population, demonstrating its role in modulating cell cycle distribution .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-fluoro-1H-indazol-5-amine that influence its solubility and stability in experimental settings?

- Answer : The molecular formula (C₇H₆FN₃) and fluorine substitution at the 6-position contribute to its polarity and hydrogen-bonding potential, affecting solubility in polar solvents like DMSO or methanol. The amine group (-NH₂) at the 5-position is prone to oxidation, requiring inert storage conditions (e.g., argon atmosphere, desiccants) to prevent degradation. Fluorine’s electronegativity enhances metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogs .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad).

- ¹⁹F NMR : Single peak near δ -110 ppm for the fluorine substituent.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 152.06 (C₇H₇FN₃⁺).

- HPLC : Purity analysis using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Q. What are the standard synthetic routes for this compound?

- Answer : A common method involves cyclization of fluorinated precursors under basic conditions. For example, reacting 5-fluoro-2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by reduction of the nitro group to an amine using Pd/C and H₂. Alternative routes include Buchwald-Hartwig amination for late-stage functionalization .

Advanced Research Questions

Q. How can researchers optimize the protection of the amine group in this compound during multi-step synthesis?

- Answer :

- Protecting Groups : Boc (tert-butoxycarbonyl) is widely used due to its stability under acidic conditions and ease of removal with TFA. Evidence from a patent synthesis shows Boc₂O with DMAP catalysis in DCM achieves >90% yield .

- Competing Reactions : Fluorine’s electron-withdrawing effect may slow acylation; elevated temperatures (40–50°C) or excess Boc₂O can improve efficiency.

- Alternatives : Fmoc or Alloc groups for orthogonal protection in peptide coupling strategies.

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the compound’s reactivity in nucleophilic substitution?

- Answer :

- Validation Steps :

Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Use LC-MS to detect side products (e.g., dehalogenation or dimerization).

Re-evaluate computational models (DFT or MD simulations) with solvent effects and explicit counterions.

- Case Study : Fluorine’s steric and electronic effects may reduce SNAr reactivity compared to chloro analogs, necessitating harsher conditions (e.g., NaH/DMF) .

Q. What strategies can elucidate the metabolic stability of this compound in in vitro hepatocyte models, given conflicting microsomal assay data?

- Answer :

- Methodological Framework :

Comparative Incubation : Test hepatocytes vs. liver microsomes with/without NADPH cofactors.

Metabolite ID : Use LC-MS/MS to detect glucuronidation or oxidative metabolites (e.g., hydroxylation at C-3).

Enzyme Kinetics : Calculate Kₘ and Vₘₐₓ to differentiate CYP450 vs. UGT contributions.

- Data Interpretation : Fluorine’s metabolic resistance may lead to false stability in microsomes lacking phase II enzymes, highlighting the need for hepatocyte models .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported antimicrobial activity of this compound derivatives?

- Answer :

- Experimental Design :

- Standardize MIC assays (e.g., CLSI guidelines) across strains (e.g., S. aureus ATCC 25923).

- Control for solvent effects (DMSO vs. saline).

- Structural Analysis : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro analogs) using SAR tables. For example, fluoro derivatives may exhibit reduced potency against Gram-negative bacteria due to impaired membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.